molecular formula C20H29NO13 B13831081 (2S,3S)-3,4-dimethyl-2-phenylmorpholine bis(2,3-dihydroxysuccinate)

(2S,3S)-3,4-dimethyl-2-phenylmorpholine bis(2,3-dihydroxysuccinate)

Cat. No.: B13831081
M. Wt: 491.4 g/mol
InChI Key: BCCGKQFZUUQSEX-VWXHXBRYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phendimetrazine tartrate is synthesized through a series of chemical reactions involving the morpholine chemical class. The synthesis typically involves the reaction of 3,4-dimethyl-2-phenylmorpholine with tartaric acid to form the tartrate salt . The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the tartrate salt.

Industrial Production Methods

In industrial settings, the production of phendimetrazine tartrate involves large-scale chemical reactors where the reactants are combined under specific conditions to yield the desired product. The process includes steps such as purification, crystallization, and drying to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Phendimetrazine tartrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of phendimetrazine tartrate may yield phenmetrazine, while reduction may produce different derivatives of the parent compound .

Properties

Molecular Formula

C20H29NO13

Molecular Weight

491.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO.2C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;2*5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;;/m0../s1

InChI Key

BCCGKQFZUUQSEX-VWXHXBRYSA-N

Isomeric SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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